

Introduction: The Imperative of Purity in Doxylamine API

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Compound of Interest

Compound Name: Doxylamine Impurity A

CAS No.: 873407-01-3

Cat. No.: B602278

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Doxylamine, an ethanolamine derivative, is a first-generation antihistamine widely used for its sedative and antiemetic properties.^[1] It functions as a histamine H1 receptor antagonist and is a common component in over-the-counter cold and allergy medications, as well as in prescription drugs for nausea and vomiting during pregnancy. The therapeutic efficacy and safety of a bulk drug, or Active Pharmaceutical Ingredient (API), like Doxylamine Succinate, are intrinsically linked to its purity. Impurities, which can arise from the manufacturing process, degradation, or storage, can impact the drug's safety and efficacy, even in minute quantities.

Regulatory bodies worldwide, guided by standards from pharmacopoeias and the International Council for Harmonisation (ICH), mandate strict control over impurities. **Doxylamine Impurity A**, chemically identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine, is a positional isomer of the active molecule.^{[2][3][4]} Its structural similarity to doxylamine makes its separation and accurate quantification a critical challenge in quality control. This application note provides a detailed, robust, and validated protocol for the quantification of **Doxylamine Impurity A** in bulk Doxylamine Succinate, aligning with the principles of scientific integrity and regulatory compliance.

Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is the industry standard for separating and

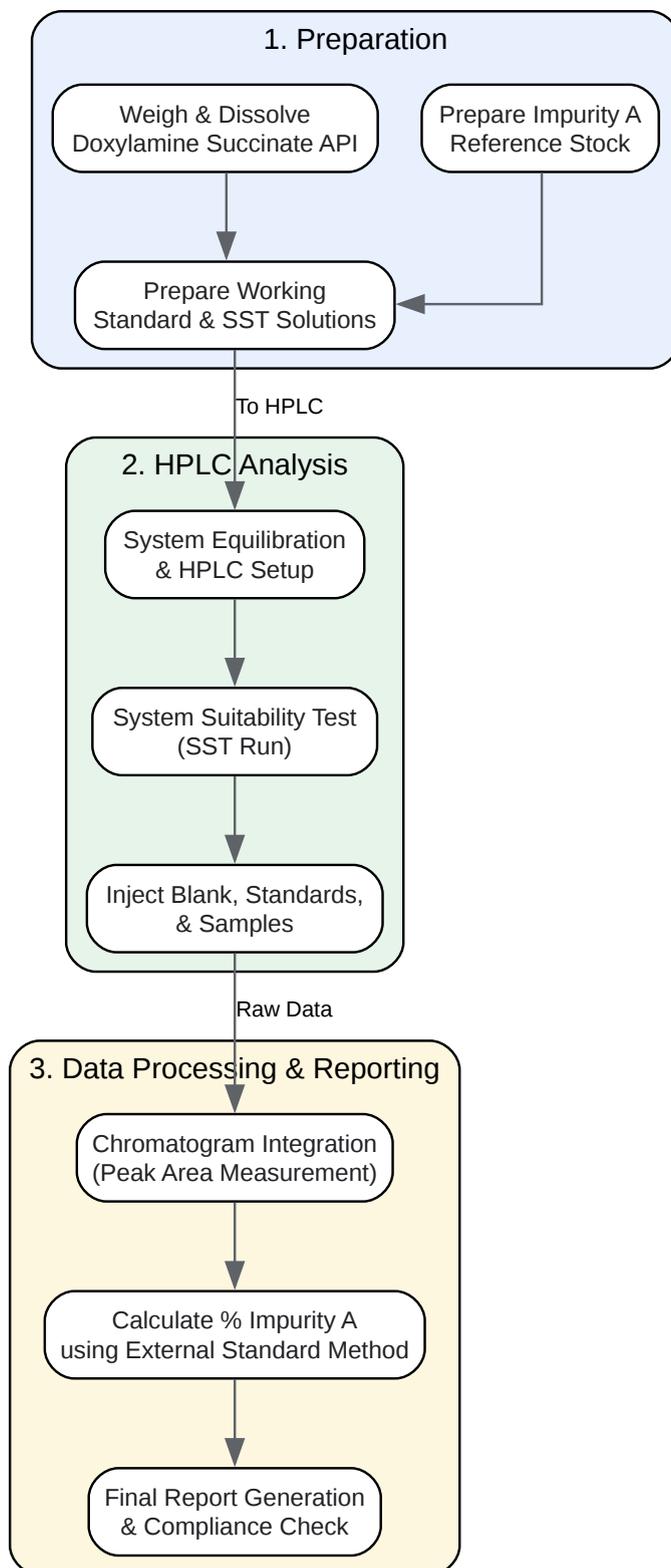
quantifying related substances in pharmaceutical products due to its high resolving power, sensitivity, and reproducibility.[5][6]

Rationale for Method Selection (The Scientist's Perspective)

- **Specificity & Resolution:** The primary challenge is to resolve Impurity A, a positional isomer, from the much more abundant Doxylamine API peak. RP-HPLC, particularly with modern, high-efficiency columns (e.g., C18 or C8), provides the necessary selectivity to achieve baseline separation. The subtle differences in the polarity and interaction of the two isomers with the stationary phase can be exploited to achieve this separation.
- **Sensitivity:** Impurity levels are typically specified in the range of 0.1% to 2.0% relative to the API.[2] A UV detector offers sufficient sensitivity to accurately measure impurities at these levels, especially when the analyte possesses a strong chromophore, as doxylamine does. The maximum UV absorbance for doxylamine is around 262 nm, providing a strong signal for quantification.[7][8]
- **Robustness:** HPLC methods, when properly developed, are highly robust and transferable between different laboratories and instruments, a key requirement for methods used in a global pharmaceutical supply chain.

Analytical Workflow Overview

The following diagram illustrates the complete workflow for the quantification of **Doxylamine Impurity A**, from initial preparation to final reporting.



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Caption: Workflow for **Doxylamine Impurity A** Quantification.

Detailed Analytical Protocol

This protocol is designed to be a self-validating system. The initial System Suitability Test (SST) ensures that the chromatographic system is fit for its intended purpose before any sample analysis begins.

Materials and Reagents

- Doxylamine Succinate API (Test Sample)
- Doxylamine Succinate Reference Standard (RS)
- **Doxylamine Impurity A** Reference Standard (RS)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH_2PO_4) (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Deionized Water (18.2 $\text{M}\Omega\cdot\text{cm}$)

Chromatographic Conditions

The selection of these parameters is critical. The C18 column provides excellent hydrophobic retention for the analytes. The buffered mobile phase at a slightly acidic pH (e.g., pH 3.0) ensures that the amine functionalities on both doxylamine and Impurity A are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. The gradient elution is necessary to elute the main API peak in a reasonable time while ensuring good resolution of the early-eluting impurities.

Parameter	Specification
Instrument	High-Performance Liquid Chromatograph with UV/PDA Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 262 nm
Injection Volume	10 µL
Diluent	Mobile Phase A / Acetonitrile (80:20 v/v)

Solution Preparation

- Impurity A Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of **Doxylamine Impurity A RS** into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Standard Solution (approx. 1.0 µg/mL): Pipette 1.0 mL of the Impurity A Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This corresponds to a 0.1% impurity level relative to the test concentration.
- Test Solution (approx. 1.0 mg/mL): Accurately weigh about 100 mg of Doxylamine Succinate API into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- System Suitability Solution (SST): Prepare a solution containing approximately 1.0 mg/mL of Doxylamine Succinate RS and 1.0 µg/mL of **Doxylamine Impurity A RS** in Diluent.

Chromatographic Procedure (Step-by-Step)

- System Equilibration: Set up the HPLC system with the specified parameters. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- System Suitability Test (SST):
 - Inject the Diluent (blank) once to ensure no interfering peaks are present.
 - Inject the Standard Solution five times.
 - Inject the SST solution once.
- SST Acceptance Criteria: The system is deemed suitable for analysis only if the following criteria are met. This step is a cornerstone of a trustworthy protocol.

SST Parameter	Acceptance Criteria	Rationale
Tailing Factor (Doxylamine Peak)	≤ 2.0	Ensures peak symmetry, which is crucial for accurate integration.
Resolution (between Doxylamine & Impurity A)	≥ 2.0	Guarantees that the two peaks are sufficiently separated for accurate quantification.
%RSD for Impurity A Peak Area (n=5)	$\leq 5.0\%$	Demonstrates the precision of the injection and detection system.

- Analysis: Once SST criteria are met, inject the Test Solution in duplicate. Inject the Standard Solution again after every 6-10 sample injections to bracket the samples and ensure system stability throughout the run.
- Calculation: Calculate the percentage of **Doxylamine Impurity A** in the Doxylamine Succinate API using the following formula:

$$\% \text{ Impurity A} = (\text{Area_Imp_Sample} / \text{Area_Imp_Std}) * (\text{Conc_Std} / \text{Conc_Sample}) * 100$$

- Area_Imp_Sample: Peak area of Impurity A in the Test Solution chromatogram.
- Area_Imp_Std: Average peak area of Impurity A in the bracketing Standard Solution chromatograms.
- Conc_Std: Concentration of Impurity A in the Standard Solution (mg/mL).
- Conc_Sample: Concentration of Doxylamine Succinate in the Test Solution (mg/mL).

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9][10] The following validation parameters must be assessed according to ICH guidelines.[11]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.

[12] A forced degradation study is the definitive test for specificity.

- Protocol: Subject the Doxylamine Succinate API to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, thermal, and photolytic stress) to induce degradation of about 5-20%. Analyze these stressed samples alongside an unstressed sample.
- Acceptance Criteria: The method is specific if the **Doxylamine Impurity A** peak is free from interference from any degradation products, and the peak purity analysis (using a PDA detector) for the Impurity A peak passes.

Linearity

- Protocol: Prepare a series of at least five concentrations of **Doxylamine Impurity A**, ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., from 0.05% to 1.5% of the test concentration).

- Acceptance Criteria: A linear relationship between concentration and peak area is established if the correlation coefficient (r^2) is ≥ 0.99 .[\[13\]](#)

Level	Concentration ($\mu\text{g/mL}$)	Peak Area (Example)
LOQ	0.5	21,500
50%	2.5	105,000
100%	5.0	212,000
120%	6.0	255,000
150%	7.5	318,000
Result	Correlation Coefficient (r^2)	0.9995

Accuracy

- Protocol: Perform a recovery study by spiking known amounts of **Doxylamine Impurity A** RS into the Doxylamine Succinate API at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), each in triplicate.
- Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level. [\[14\]](#)

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
50%	2.5	2.45	98.0%
100%	5.0	5.08	101.6%
150%	7.5	7.41	98.8%

Precision

- Repeatability (Intra-assay precision): Analyze six replicate preparations of the Doxylamine Succinate API spiked with Impurity A at the 100% level on the same day, by the same analyst, on the same instrument.

- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
- Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 10.0%.

Precision Type	% Impurity A Found (n=6)	Mean	%RSD
Repeatability	0.98, 1.01, 0.99, 1.02, 0.97, 1.00	0.995	1.8%
Intermediate	1.03, 1.01, 0.99, 1.05, 1.02, 1.04	1.023	2.1%

Limit of Quantification (LOQ) and Limit of Detection (LOD)

- Protocol: Determine LOQ and LOD based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations of Impurity A.
- Acceptance Criteria:
 - LOD: S/N ratio is typically 3:1.
 - LOQ: S/N ratio is typically 10:1. The precision at the LOQ should be acceptable (%RSD ≤ 10%).

Robustness

- Protocol: Deliberately vary critical method parameters (e.g., mobile phase pH by ± 0.2 units, column temperature by $\pm 5^\circ\text{C}$, flow rate by ± 0.1 mL/min) and assess the impact on the SST results (especially resolution).
- Acceptance Criteria: The SST criteria must still be met under all varied conditions, demonstrating the method's reliability during normal use.

Conclusion

This application note details a comprehensive, scientifically sound, and validated RP-HPLC method for the quantification of **Doxylamine Impurity A** in Doxylamine Succinate bulk drug. The protocol's trustworthiness is established through rigorous system suitability criteria and a thorough validation plan grounded in ICH guidelines. By explaining the rationale behind experimental choices, this guide empowers researchers, scientists, and drug development professionals to implement a robust quality control strategy, ensuring the purity, safety, and efficacy of Doxylamine API.

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